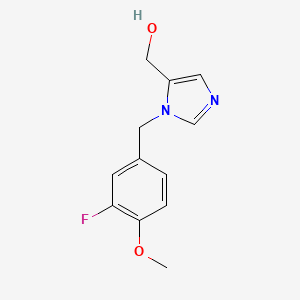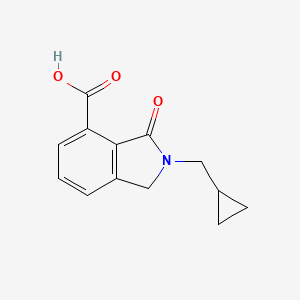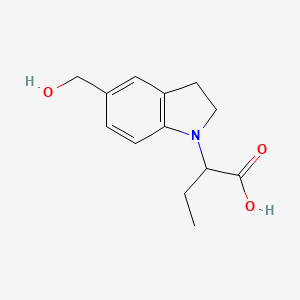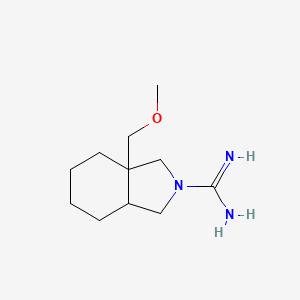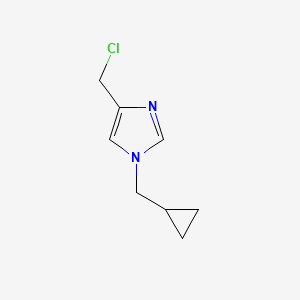
4-(chloromethyl)-1-(cyclopropylmethyl)-1H-imidazole
Vue d'ensemble
Description
4-(Chloromethyl)-1-(cyclopropylmethyl)-1H-imidazole (CPMI) is a heterocyclic compound with a five-membered ring structure containing one nitrogen atom and four carbon atoms. It is a colorless liquid that has been used for a variety of applications in the chemical and pharmaceutical industries. CPMI has been used as a reagent for the synthesis of various heterocyclic compounds, as a catalyst in organic synthesis, and as a component of various pharmaceutical formulations. In addition, CPMI has been used in the synthesis of a number of pharmaceuticals, including antibiotics, antifungal drugs, and anti-depressants.
Applications De Recherche Scientifique
Synthesis and Reactivity
The preparation and reactivity of imidazole derivatives have been extensively studied. For example, the synthesis of imidazole compounds via Stille cross-coupling reaction allows for the preparation of activated chloromethyl compounds. These compounds exhibit reactivity towards various electrophiles, leading to the production of substituted imidazoles under specific conditions (Primas et al., 2013). Furthermore, solvent-free synthesis pathways have been developed for obtaining imidazole derivatives, followed by detailed spectroscopic characterization and reactivity studies using DFT calculations and molecular dynamics simulations (Thomas et al., 2018).
Molecular Docking and Computational Studies
Imidazole derivatives have been investigated through molecular docking and DFT studies to evaluate their potential interactions with proteins and their antimicrobial activities. For instance, specific imidazole compounds have shown activity against bacterial strains, with their reactivity and interaction capabilities being explored through computational methods (Thomas et al., 2018).
Catalytic Applications
Certain imidazole derivatives have been utilized as catalysts or in catalytic systems for chemical reactions. The modification of chloromethylated materials with imidazole groups, for instance, has been applied in heterogeneous catalysis for the oxidation of hydrocarbons, showcasing the versatility of these compounds in facilitating chemical transformations (Zadehahmadi et al., 2014).
Chemical Characterization and Interactions
The crystal structures and physicochemical properties of imidazole derivatives have been determined to understand their chemical behavior and potential applications better. This includes studies on the bond lengths, electron density distribution, and interactions with other molecules, providing insights into their structural characteristics and reactivity profiles (Boechat et al., 2016).
Propriétés
IUPAC Name |
4-(chloromethyl)-1-(cyclopropylmethyl)imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c9-3-8-5-11(6-10-8)4-7-1-2-7/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWWZLPBZXTSCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(N=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-1-(cyclopropylmethyl)-1H-imidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



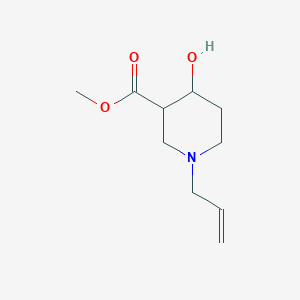

![5-(2-aminoethyl)-2-(tert-butyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B1478481.png)
![1-(7-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)pyrrolidin-3-amine](/img/structure/B1478482.png)
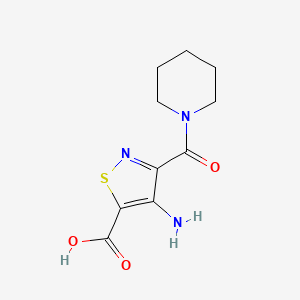

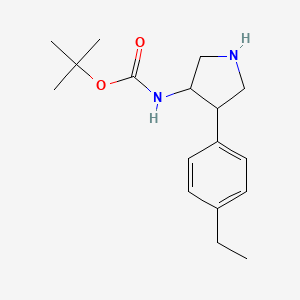
![2-(Thiophen-3-yl)pyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B1478490.png)
![1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-amine](/img/structure/B1478491.png)
